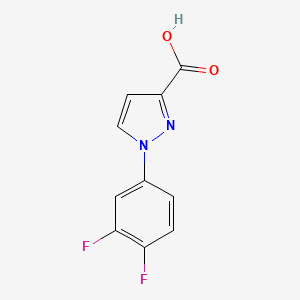

1-(3,4-二氟苯基)-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

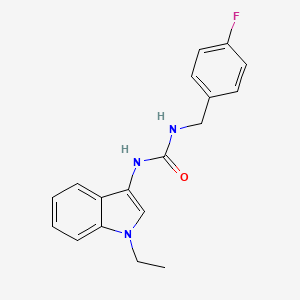

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The difluorophenyl group attached to the pyrazole ring suggests that the compound could exhibit unique physical and chemical properties, potentially making it a candidate for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, a similar approach could be employed, with the introduction of the difluorophenyl group at an appropriate step in the synthesis. For example, paper describes the synthesis of 1H-pyrazole-3-carboxamide derivatives through the reaction of acid chlorides with various nucleophiles. This method could potentially be adapted for the synthesis of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid by using a suitable difluorophenyl-containing starting material.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography, as demonstrated in paper , where the structure of a pyrazole derivative was confirmed. The difluorophenyl group is likely to influence the electronic distribution and steric hindrance within the molecule, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization and cyclization. Paper discusses the functionalization and cyclization reactions of pyrazole-3-carboxylic acid derivatives, which could be relevant for the modification of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid to obtain compounds with desired properties. The presence of the carboxylic acid group allows for further derivatization to amides, esters, and other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The difluorophenyl group in 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is expected to affect these properties. For instance, the electronegativity of the fluorine atoms could enhance the acidity of the carboxylic acid group. Computational studies, like those described in paper , can provide insights into the electronic structure, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the behavior of the compound under different conditions.

科学研究应用

化学合成和功能化

1-(3,4-二氟苯基)-1H-吡唑-3-羧酸可作为多种化学合成和功能化反应中的前体。研究表明,它在与氨基苯酚衍生物反应生成 N-(羟基苯基)-1H-吡唑-3-甲酰胺方面具有多功能性,展示了其反应性和在创建具有潜在生物活性的化合物方面的效用 (Yıldırım & Kandemirli, 2006)。进一步的实验和量子化学研究突出了其转化为 1H-吡唑-3-甲酰胺和 -3-羧酸酯衍生物的过程,说明了其在合成具有精确分子结构的多种化学结构中的作用 (Yıldırım, Kandemirli, & Akçamur, 2005)。

金属有机骨架 (MOF)

在材料科学领域,1-(3,4-二氟苯基)-1H-吡唑-3-羧酸有助于合成金属有机骨架 (MOF)。研究表明其在创建具有不同拓扑结构的 Ce/Zr-MOF 中的应用,强调了分子几何形状和金属配体比对 MOF 的结构性质的影响。这些发现强调了此类化合物在设计具有特定孔隙率和催化、储气或分离过程功能的材料方面的潜力 (Jacobsen, Reinsch, & Stock, 2018)。

作用机制

安全和危害

属性

IUPAC Name |

1-(3,4-difluorophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDDCLQAGDVJID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2540286.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone](/img/structure/B2540287.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2540289.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2540293.png)

![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)

![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/no-structure.png)

![N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2540298.png)